1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a trifluoroethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Non-fluorinated pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-amino-5-methylpyrazole: Lacks the trifluoroethyl group, which may result in different biological activity and stability.
1-ethyl-5-amino-3-methylpyrazole: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-ethyl-5-[[methyl(2,2,2-trifluoroethyl)amino]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N4/c1-3-16-7(4-8(13)14-16)5-15(2)6-9(10,11)12/h4H,3,5-6H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHPPGMZRAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN(C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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